Copper(2+) disilver tetrametaphosphate

Descripción

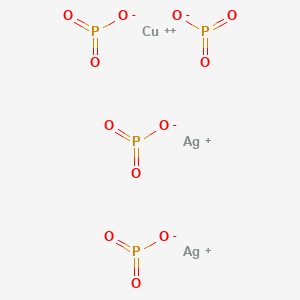

Copper(2+) disilver tetrametaphosphate (CAS: 93951-22-5, Ag₂CuO₁₂P₄) is a mixed-metal phosphate compound comprising a tetrametaphosphate anion (P₄O₁₂⁴⁻) coordinated with copper(II) (Cu²⁺) and silver(I) (Ag⁺) cations. The tetrametaphosphate anion features a cyclic structure of four interconnected phosphate units, which distinguishes it from linear polyphosphates.

The compound’s stability under basic or nucleophilic conditions is inferred from research showing that tetrametaphosphate anions act as superior leaving groups compared to linear phosphates, resisting ring-opening reactions .

Propiedades

Número CAS |

93951-22-5 |

|---|---|

Fórmula molecular |

Ag2CuO12P4 |

Peso molecular |

595.17 g/mol |

InChI |

InChI=1S/2Ag.Cu.4HO3P/c;;;4*1-4(2)3/h;;;4*(H,1,2,3)/q2*+1;+2;;;;/p-4 |

Clave InChI |

MFCWTXWOUMVCFN-UHFFFAOYSA-J |

SMILES canónico |

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Cu+2].[Ag+].[Ag+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Copper(2+) disilver tetrametaphosphate can be synthesized through a reaction involving copper(2+) salts and silver salts with tetrametaphosphate anions. One common method involves the reaction of copper(2+) sulfate and silver nitrate with sodium tetrametaphosphate in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.

Análisis De Reacciones Químicas

Types of Reactions

Copper(2+) disilver tetrametaphosphate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The copper(2+) ions can participate in redox reactions, where they can be reduced to copper(1+) or oxidized to copper(3+).

Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrametaphosphate anions can be replaced by other ligands.

Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution.

Complexation: Complex formation can be achieved by mixing the compound with other metal salts or organic ligands in solution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of copper(2+) ions may yield copper(1+) complexes, while substitution reactions may produce new coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

Copper(2+) disilver tetrametaphosphate has several scientific research applications:

Chemistry: It is used in studies of coordination chemistry and the behavior of metal-phosphate complexes.

Biology: The compound’s potential antimicrobial properties are being explored for use in medical applications.

Medicine: Research is ongoing into its use as a potential therapeutic agent due to its unique chemical properties.

Industry: It is investigated for use in catalysis and materials science, particularly in the development of new materials with specific electronic or magnetic properties.

Mecanismo De Acción

The mechanism of action of copper(2+) disilver tetrametaphosphate involves its ability to interact with biological molecules and metal ions. The copper(2+) ions can participate in redox reactions, generating reactive oxygen species that can damage microbial cells. The tetrametaphosphate anions can chelate metal ions, affecting their availability and activity in biological systems. These interactions can disrupt cellular processes and lead to antimicrobial effects.

Comparación Con Compuestos Similares

Research Findings and Implications

- This property differentiates it from linear phosphates, which are more reactive but less stable.

- Comparative Applications : While olivenite and silver sulfide have niche uses (e.g., mineralogy, semiconductors), this compound’s unique structure could be explored in catalysis, ion exchange, or as a precursor for advanced materials. However, further experimental data are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.